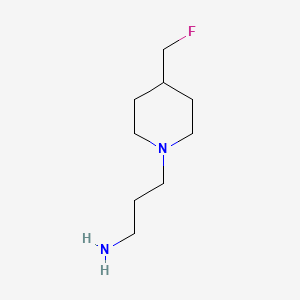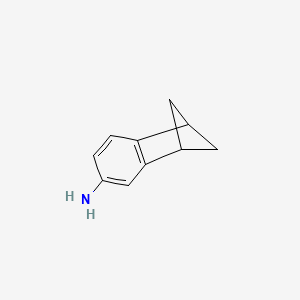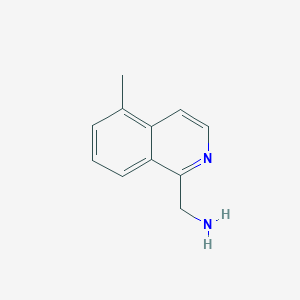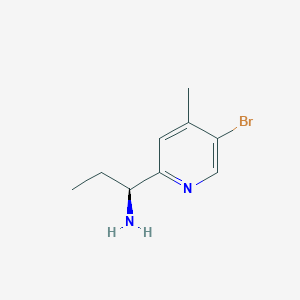
(S)-1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine is a chiral amine compound featuring a brominated pyridine ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and utility in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine typically involves the following steps:
Alkylation: The addition of a methyl group to the pyridine ring, which can be achieved using methyl iodide and a base such as potassium carbonate.
Chiral Amine Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale bromination and alkylation reactions, followed by purification steps such as crystallization or chromatography to obtain the desired chiral amine in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the bromine atom to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: De-brominated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of (S)-1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating biological pathways.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(4-Methylpyridin-2-yl)propan-1-amine: Lacks the bromine atom, which may affect its reactivity and biological activity.
(S)-1-(5-Chloro-4-methylpyridin-2-yl)propan-1-amine: Contains a chlorine atom instead of bromine, which can lead to different chemical and biological properties.
Uniqueness
(S)-1-(5-Bromo-4-methylpyridin-2-yl)propan-1-amine is unique due to the presence of the bromine atom, which can influence its reactivity in chemical reactions and its interaction with biological targets.
Properties
Molecular Formula |
C9H13BrN2 |
|---|---|
Molecular Weight |
229.12 g/mol |
IUPAC Name |
(1S)-1-(5-bromo-4-methylpyridin-2-yl)propan-1-amine |
InChI |
InChI=1S/C9H13BrN2/c1-3-8(11)9-4-6(2)7(10)5-12-9/h4-5,8H,3,11H2,1-2H3/t8-/m0/s1 |
InChI Key |
HIFQTXDERVBRTA-QMMMGPOBSA-N |
Isomeric SMILES |
CC[C@@H](C1=NC=C(C(=C1)C)Br)N |
Canonical SMILES |
CCC(C1=NC=C(C(=C1)C)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (R)-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B12975853.png)
![7-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B12975859.png)

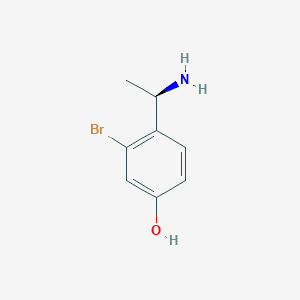
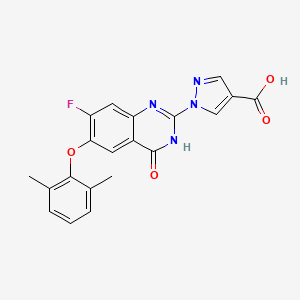
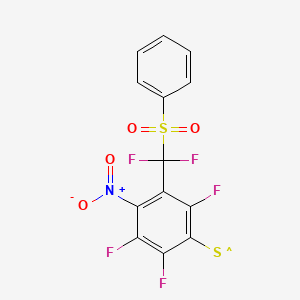
![2-Chlorothieno[2,3-d]pyrimidine-6-sulfonamide](/img/structure/B12975894.png)

